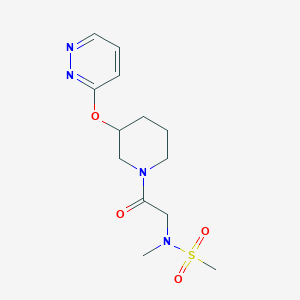

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

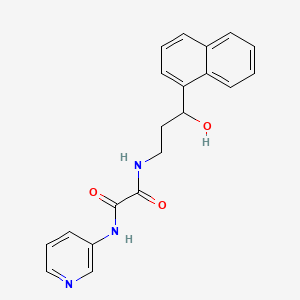

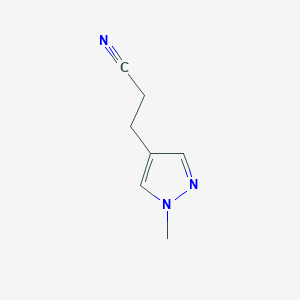

The compound "N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide" is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures and functionalities that can help us infer some aspects of the compound . For instance, the presence of a pyridine moiety, as seen in the synthesis of nicotinium methane sulfonate (NMS) , and the sulfonamide group, as discussed in the context of various N-alkylated arylsulfonamides , are both relevant to the compound's potential reactivity and interaction with biological systems.

Synthesis Analysis

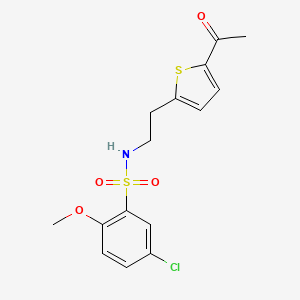

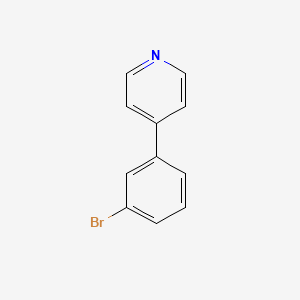

The synthesis of related compounds involves the use of nicotine and methane sulfonic acid to prepare NMS , and the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly starting with a pyridine derivative and introducing the sulfonamide and piperidine functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, shows significant variation in torsion angles and hydrogen bonding patterns . These structural analyses indicate that the compound may also exhibit a complex three-dimensional structure with specific conformational preferences and potential for intermolecular interactions.

Chemical Reactions Analysis

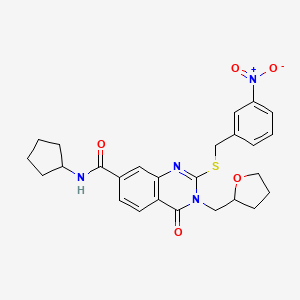

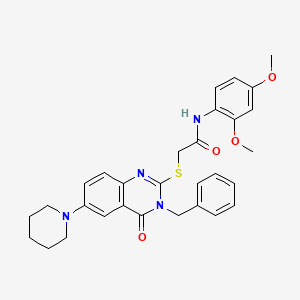

The chemical reactivity of related sulfonamide compounds includes their role as ligands for metal coordination and as catalysts in the synthesis of pyridines . The compound , with its sulfonamide group, may similarly participate in coordination chemistry or catalysis, potentially offering a range of reactivity in organic synthesis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their ability to form hydrogen-bonded dimers or layers , and their role as selective 5-HT7 receptor ligands or multifunctional agents , suggest that the compound may also exhibit unique physicochemical characteristics. These could include solubility, melting point, and specific interactions with biological targets, which would be of interest in pharmaceutical research.

Applications De Recherche Scientifique

Ligand for Metal Coordination

Compounds structurally related to N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide have been studied for their potential as ligands in metal coordination. For example, derivatives of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide show interesting molecular and supramolecular structures, which are significant for metal coordination chemistry. These compounds exhibit various hydrogen bonding patterns and pi-stacking interactions, which are crucial for their role in metal coordination complexes (Jacobs, Chan, & O'Connor, 2013).

Synthesis and Chemical Transformations

Research on related sulfonamide compounds includes exploring their synthesis and role in facilitating chemical transformations. For instance, the oxidation of 1,4-dihydropyridines to pyridine derivatives using methanesulfonic acid highlights the utility of sulfonamide groups in synthetic chemistry, suggesting potential pathways for the synthesis or functionalization of compounds like N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide (Niknam et al., 2006).

Organic Synthesis Applications

Another area of application involves the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines, which demonstrates the versatility of sulfonamide-based compounds in organic synthesis. These compounds are prepared via stereospecific substitutions, indicating potential methodologies for asymmetric synthesis or modification of N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide to create chiral centers or introduce specific functionalities (Uenishi et al., 2004).

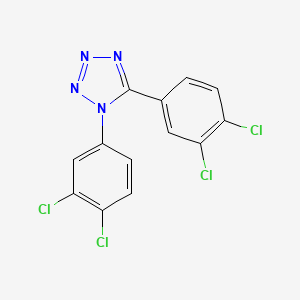

Antibacterial Activity

Additionally, research on heterocyclic compounds containing a sulfonamido moiety, similar in structural motif to the target compound, has demonstrated promising antibacterial activities. These studies underscore the potential of sulfonamide-based compounds in the development of new antibacterial agents, suggesting an area of biomedical research where N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide could be applied (Azab, Youssef, & El-Bordany, 2013).

Propriétés

IUPAC Name |

N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-8-4-5-11(9-17)21-12-6-3-7-14-15-12/h3,6-7,11H,4-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJNPAMOCHKZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)OC2=NN=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)